1-[(3-Bromophenyl)ethynyl]-2-iodobenzene
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Overview
Description
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a bromophenyl group and an iodobenzene group connected by an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene involves its interaction with various molecular targets and pathways. The ethynyl linkage and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)ethynyl]-2-iodobenzene
- 1-[(3-Fluorophenyl)ethynyl]-2-iodobenzene
- 1-[(3-Methylphenyl)ethynyl]-2-iodobenzene
Uniqueness
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the ethynyl linkage makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832744-23-7 |
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Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-3-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChI Key |
NLYIAWHTZGXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)I |
Origin of Product |
United States |
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